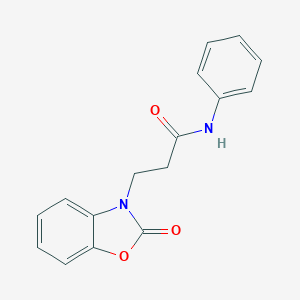
3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide
Overview
Description
3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide, also known as BZP, is a synthetic compound that belongs to the class of benzoxazoles. BZP has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Electrooxidative Cyclization
- Research by Okimoto et al. (2012) explored electrooxidative cyclization methods, which could be relevant for compounds similar to 3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide. They synthesized novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives, indicating potential synthetic pathways that could be applied to benzoxazole derivatives (Okimoto et al., 2012).
Synthesis and Biological Properties
- Gülcan et al. (2003) reported on the synthesis of new benzoxazole derivatives, including compounds similar to 3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide. Their study highlighted the analgesic and anti-inflammatory properties of these derivatives, which suggests potential therapeutic applications (Gülcan et al., 2003).
Synthesis and Oxidation Studies
- Levai et al. (2002) conducted studies on the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans. Their work provides insights into the oxidation processes of benzoxazole derivatives and could offer a basis for further research on similar compounds (Levai et al., 2002).
Structural Analysis and Biological Activity
- Patel and Dhameliya (2010) synthesized and analyzed the structure of benzoxazole derivatives, investigating their antibacterial and antifungal activities. This research could guide the application of 3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide in developing antimicrobial agents (Patel & Dhameliya, 2010).
Spectral and Chemical Analysis
- Demir et al. (2016) synthesized and characterized a compound similar to 3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide, providing detailed spectral and chemical analysis. This research contributes to the understanding of the chemical properties of such compounds (Demir et al., 2016).
Chemoselective Reactions and Synthesis
- Hajji et al. (2002) studied the chemoselective reactions of compounds similar to 3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. Their research contributes to the understanding of the reactivity and potential synthetic applications of benzoxazole derivatives (Hajji et al., 2002).
Mechanism of Action
properties
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(17-12-6-2-1-3-7-12)10-11-18-13-8-4-5-9-14(13)21-16(18)20/h1-9H,10-11H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGHQEKVXISSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B399881.png)
![4-(benzyloxy)-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B399882.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B399884.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B399885.png)
![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B399886.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B399891.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B399893.png)
![2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B399894.png)
![2,2-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B399896.png)
![5-nitro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B399897.png)
![3-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B399900.png)
![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B399901.png)
![4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B399902.png)
![4-butoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399903.png)